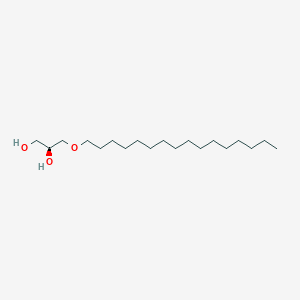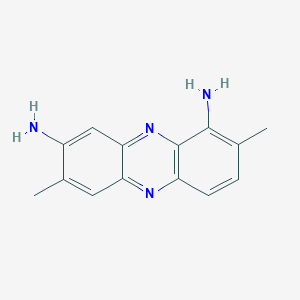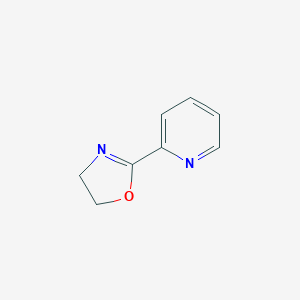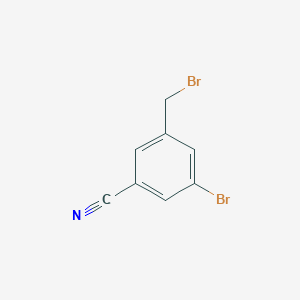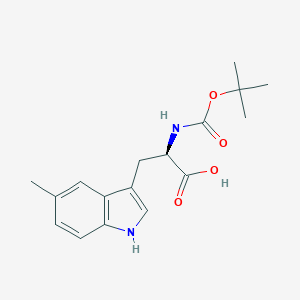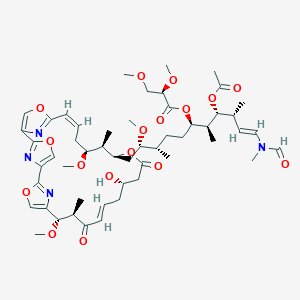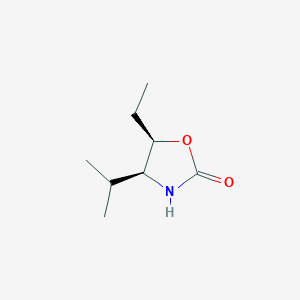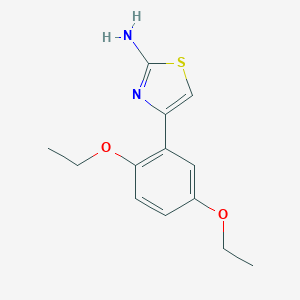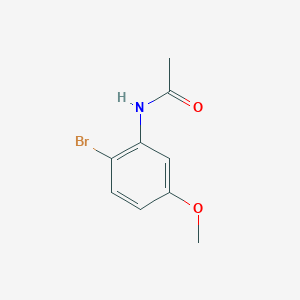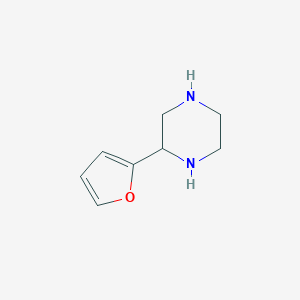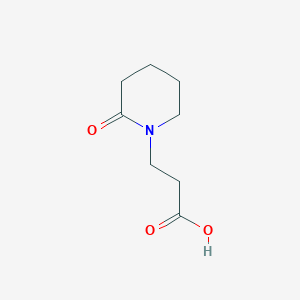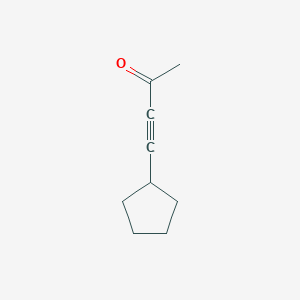![molecular formula C7H9NO3 B054398 Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione CAS No. 113961-74-3](/img/structure/B54398.png)
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione, commonly known as THPO, is a heterocyclic compound that has shown potential in various scientific research applications. THPO is a cyclic derivative of the amino acid proline and has a unique chemical structure that makes it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of THPO is not fully understood, but it is believed to act through several pathways. THPO has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. THPO can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, THPO has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
THPO has been shown to have various biochemical and physiological effects. In vitro studies have shown that THPO can induce cell death in cancer cells, inhibit the proliferation of immune cells, and protect neurons from oxidative stress. In vivo studies have shown that THPO can improve cognitive function, reduce inflammation, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THPO has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse range of potential applications. However, THPO also has some limitations, including its instability in solution and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of THPO. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its various effects. Another direction is to study its potential application in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method of THPO and improve its stability in solution.
In conclusion, THPO is a promising compound that has shown potential in various scientific research applications. Its unique chemical structure and diverse range of potential applications make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for future scientific research.
Métodos De Síntesis
THPO can be synthesized through several methods, including the reaction of proline with maleic anhydride, the reduction of the maleic anhydride adduct of proline, and the cyclization of the resulting intermediate. The synthesis of THPO has been extensively studied, and different methods have been developed to optimize the yield and purity of the compound.
Aplicaciones Científicas De Investigación
THPO has been studied for its potential application in various scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, THPO has been shown to have neuroprotective effects and can help in the treatment of neurodegenerative diseases. In immunology, THPO has been studied for its ability to modulate the immune system and can be used as an immunomodulatory agent. In cancer research, THPO has been shown to have anticancer properties and can be used as a chemotherapeutic agent.
Propiedades
Número CAS |
113961-74-3 |
|---|---|
Nombre del producto |
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione |
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione |
InChI |
InChI=1S/C7H9NO3/c9-6-7(10)11-4-5-2-1-3-8(5)6/h5H,1-4H2 |
Clave InChI |
XXLJJFTWGMOMCF-UHFFFAOYSA-N |
SMILES |
C1CC2COC(=O)C(=O)N2C1 |
SMILES canónico |
C1CC2COC(=O)C(=O)N2C1 |
Sinónimos |
1H-Pyrrolo[2,1-c][1,4]oxazine-3,4-dione, tetrahydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



